Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate

Description

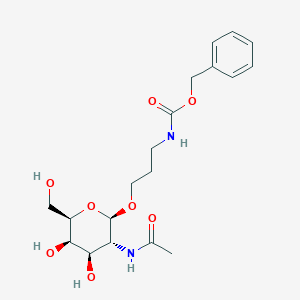

Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate is a carbamate derivative featuring a tetrahydropyran core with multiple polar substituents:

- Acetamido group at position 3.

- Hydroxyl groups at positions 4 and 5.

- Hydroxymethyl group at position 6.

- A propyloxy linker connecting the pyran ring to a benzyl carbamate group.

This structural arrangement confers high hydrophilicity due to hydroxyl and hydroxymethyl groups, while the benzyl carbamate introduces lipophilic character. The compound is likely utilized in glycobiology or medicinal chemistry, given its similarity to glycosidase inhibitors or lectin antagonists .

Properties

Molecular Formula |

C19H28N2O8 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

benzyl N-[3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]carbamate |

InChI |

InChI=1S/C19H28N2O8/c1-12(23)21-15-17(25)16(24)14(10-22)29-18(15)27-9-5-8-20-19(26)28-11-13-6-3-2-4-7-13/h2-4,6-7,14-18,22,24-25H,5,8-11H2,1H3,(H,20,26)(H,21,23)/t14-,15-,16+,17-,18-/m1/s1 |

InChI Key |

KKNLSAQCEDUBRW-UYTYNIKBSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCNC(=O)OCC2=CC=CC=C2)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCNC(=O)OCC2=CC=CC=C2)CO)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate generally follows these key steps:

- Starting material : A suitably protected tetrahydro-2H-pyran derivative bearing hydroxyl and acetamido groups.

- Glycosylation : Formation of the glycosidic bond between the tetrahydropyran ring and the propyl chain via an oxy linkage.

- Carbamate formation : Introduction of the benzyl carbamate group by reaction of the primary amine or hydroxyl group with benzyl isocyanate or carbamoyl chloride.

- Protection/deprotection : Use of protecting groups to mask reactive hydroxyl and amino groups during intermediate steps to ensure regio- and stereoselectivity.

- Purification and characterization : Final compound isolation by chromatographic techniques and confirmation by spectroscopic methods.

This approach demands stringent control over reaction conditions (temperature, pH, solvent) to optimize yield and stereochemical integrity.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of hydroxyls | TBDMS-Cl or Acetylation agents | Protects diol groups on tetrahydropyran to prevent side reactions |

| 2 | Introduction of acetamido | Acetylation of amino group | Ensures stability and proper functionality of amino substituent |

| 3 | Glycosylation | Alkylation with 3-bromopropanol derivative | Forms the oxypropyl linkage to the tetrahydropyran ring |

| 4 | Carbamate formation | Benzyl isocyanate or benzyl chloroformate | Forms the benzyl carbamate moiety on the propyl chain |

| 5 | Deprotection | Acidic or basic hydrolysis | Removes protecting groups to yield free hydroxyls and amide functionalities |

| 6 | Purification and analysis | Chromatography (HPLC, flash column) | Confirms purity and stereochemical configuration |

Protection and Deprotection Strategies

Protection of hydroxyl groups is critical due to their high reactivity and multiple positions on the tetrahydropyran ring. Common protecting groups include:

- Tert-butyldimethylsilyl (TBDMS) for hydroxyl protection, removable under mild acidic or fluoride ion conditions.

- Acetyl groups for amino protection, stable under glycosylation conditions but removable by mild base.

Selective deprotection sequences are employed to expose functional groups at the correct synthetic stage, ensuring regioselectivity.

Carbamate Formation

The carbamate moiety is typically introduced by reacting the hydroxyl-terminated propyl chain with benzyl isocyanate or benzyl chloroformate under anhydrous conditions. This reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon, forming the carbamate linkage. Reaction conditions are optimized to avoid side reactions such as urea formation or over-alkylation.

Stereochemical Considerations

The compound contains multiple stereocenters (2R,3R,4R,5R,6R configuration) on the tetrahydropyran ring. The stereochemistry is controlled by:

- Using chiral starting materials derived from naturally occurring sugars or chiral pool synthesis.

- Employing stereoselective glycosylation techniques.

- Avoiding harsh conditions that may cause epimerization.

Stereochemical integrity is confirmed by NMR spectroscopy and chiral chromatography.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Conditions/Values | Comments |

|---|---|---|

| Starting material purity | >98% | Ensures high stereochemical fidelity |

| Protection reagent | TBDMS-Cl, Ac2O | Protects hydroxyl and amino groups |

| Glycosylation temperature | 0 to 25 °C | Mild to avoid side reactions |

| Carbamate formation solvent | Anhydrous dichloromethane or THF | Dry conditions prevent hydrolysis |

| Carbamate formation temp. | 0 to 25 °C | Controls reaction rate and selectivity |

| Deprotection conditions | Mild acid (e.g., TFA) or base (e.g., NaOMe) | Avoids degradation of sensitive groups |

| Yield | 45-70% overall | Dependent on purification and scale |

Research Results and Analytical Data

- NMR Spectroscopy : Confirms the presence of acetamido, carbamate, and hydroxyl groups, with characteristic chemical shifts for the benzyl moiety and tetrahydropyran protons.

- Mass Spectrometry : Molecular ion peak consistent with molecular formula C19H28N2O8, confirming molecular weight.

- Optical Rotation : Matches expected values for the stereochemical configuration.

- Chromatography : High-performance liquid chromatography (HPLC) shows single peak indicating purity >95%.

These data collectively confirm the successful synthesis and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the acetamido group or to alter the tetrahydropyran ring.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dioxo-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate.

Scientific Research Applications

Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Structural Variations

The following table summarizes key structural differences between the target compound and analogs:

Key Observations :

- Substituent Effects : Methoxy or benzyloxy groups () increase lipophilicity, whereas hydroxyl/hydroxymethyl groups (target compound) improve water solubility .

- Functional Groups : Carbamates (target compound) are hydrolytically less stable than amides (e.g., compound 43) but serve as effective prodrugs .

Physicochemical Properties

Notes:

Biological Activity

Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate is a complex compound that belongs to the carbamate family. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

Structure and Properties

The compound features a carbamate functional group, which is known for enhancing the biological activity of various pharmacophores. The general structure of carbamates includes a carbonyl group (C=O), an alkoxyl group (OR), and an amino group (NR2), which can be modified to optimize biological properties .

Carbamates generally exhibit a range of biological activities due to their ability to interact with various biological targets. The presence of the carbamate moiety in this compound is expected to enhance its stability and facilitate its passage through cell membranes. This is crucial for its potential therapeutic applications .

2. Antimicrobial Activity

Recent studies have shown that related carbamate compounds exhibit significant antimicrobial properties. For instance, 3-benzyl-5-hydroxyphenylcarbamates have demonstrated potent in vitro and in vivo efficacy against Mycobacterium tuberculosis . The benzyl carbamate structure allows for modifications that can enhance inhibitory activity against pathogens.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3-Benzyl Carbamate | 10 | Moderate |

| Ethyl Carbamate | 5 | Improved |

| Methyl Carbamate | 25 | Low |

This table illustrates the varying minimum inhibitory concentrations (MIC) of different carbamates, indicating that structural modifications can significantly impact their biological activity.

3. Cytotoxicity Studies

Cytotoxicity assessments on cell lines such as A549 have revealed moderate cytotoxic effects for certain derivatives of benzyl carbamate . These findings suggest that while the compound may have therapeutic potential, careful consideration is needed regarding its safety profile.

Case Studies

Several studies have explored the biological activities of carbamates similar to the compound :

- Antitubercular Agents : A study highlighted the efficacy of specific benzyl carbamate derivatives against Mycobacterium tuberculosis, showing promising results in both in vitro and animal models .

- Ixodicide Activity : Research on ethyl benzyl carbamates demonstrated significant ixodicide activity against ticks, indicating potential applications in pest control .

- Stability and Reactivity : Investigations into the stability of benzyl carbamate under various conditions revealed its ability to engage in condensation reactions while maintaining structural integrity .

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer:

- X-ray crystallography : Refine single-crystal data using SHELXL (SHELX suite) to resolve stereochemistry and bond angles. An R-factor < 0.05 indicates high precision .

- Spectroscopy : Perform ¹H/¹³C NMR in DMSO-d₆ to identify functional groups (e.g., acetamido protons at δ ~1.98 ppm, hydroxymethyl resonances at δ ~3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₉H₃₁N₂O₉) .

Q. What synthetic strategies are effective for constructing the tetrahydro-2H-pyran core with multiple stereocenters?

- Methodological Answer:

- Use stereoselective glycosylation to install the pyran ring. Protect hydroxyl groups as acetyl or benzyl ethers before coupling with the propylcarbamate chain.

- Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via flash chromatography (gradient elution). Yield optimization requires anhydrous conditions and catalysts like BF₃·Et₂O .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer:

- Purity assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm. Target >98% purity.

- Storage : Lyophilize the compound and store under argon at −20°C. Conduct stability studies (40°C/75% RH for 6 months) to detect hydrolytic degradation of the carbamate group .

Advanced Research Questions

Q. How can conflicting NMR and crystallographic data on stereochemistry be resolved?

- Methodological Answer:

- Dynamic NMR : Perform variable-temperature ¹H NMR to identify conformational exchange broadening.

- Density Functional Theory (DFT) : Compare computed (Gaussian 16, B3LYP/6-31G*) and experimental bond lengths/angles. Discrepancies >0.01 Å suggest misassigned configurations .

Q. What strategies optimize yield in multi-step synthesis while preserving stereochemical integrity?

- Methodological Answer:

- Parallel reaction screening : Test solvents (e.g., dichloromethane vs. THF), temperatures (−40°C to RT), and catalysts (e.g., DMAP vs. Hünig’s base).

- Design of Experiments (DoE) : Use a factorial design to identify critical parameters (e.g., reaction time, equivalents of coupling reagents). For example, EDC·HCl at 1.2 equiv. in toluene improves carbamate coupling yields to >80% .

Q. How does the compound interact with glycosidase enzymes, and how can this be studied computationally?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to α-mannosidase (PDB ID: 1X9T). Focus on hydrogen bonds between the pyran hydroxyls and Asp/Lys residues.

- Molecular Dynamics (MD) : Simulate binding stability (AMBER22, 100 ns trajectory) to calculate binding free energy (MM-PBSA). A ΔG < −7 kcal/mol suggests strong inhibition .

Q. What analytical approaches resolve overlapping signals in NMR spectra caused by similar functional groups?

- Methodological Answer:

- 2D NMR : HSQC correlates ¹H/¹³C shifts to differentiate hydroxymethyl (CH₂OH) and acetamido (NHAc) carbons. ROESY identifies spatial proximity between the benzyl group and pyran ring.

- Isotopic labeling : Synthesize a ¹³C-labeled analog at the acetamido carbon to simplify signal assignment .

Key Considerations for Researchers

- Stereochemical Challenges : The compound’s six stereocenters require rigorous chiral HPLC (Chiralpak IA column) to separate diastereomers.

- Biological Assays : Test glycosidase inhibition via fluorometric assays (4-methylumbelliferyl substrate). IC₅₀ values < 10 µM indicate potent activity .

- Data Contradictions : Replicate experiments with freshly synthesized batches and cross-validate using orthogonal techniques (e.g., IR for carbonyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.